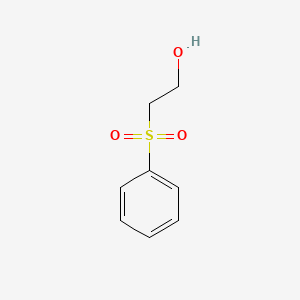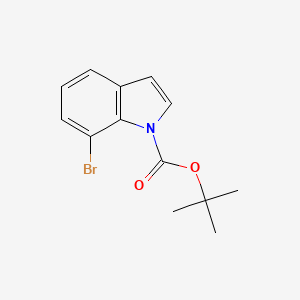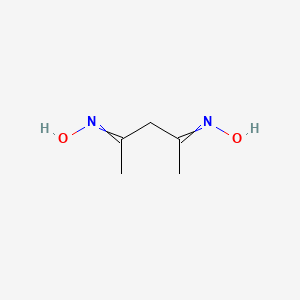
2,4-Pentanedione dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of acetylacetone and is characterized by the presence of two oxime groups. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Pentanedione dioxime is typically synthesized through the reaction of 2,4-pentanedione with hydroxylamine under basic conditions . The reaction involves the formation of oxime groups at the 2 and 4 positions of the pentanedione molecule. The general reaction can be represented as follows:
2,4-Pentanedione+2Hydroxylamine→2,4-Pentanedione dioxime+2Water
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity . The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentanedione dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
2,4-Pentanedione dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It serves as a chelating agent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 2,4-pentanedione dioxime involves its ability to form stable complexes with metal ions through its oxime groups . These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The molecular targets include metal ions such as iron and copper, which are essential for many biological functions.
Comparison with Similar Compounds
Acetylacetone oxime: Similar structure but with only one oxime group.
Dimethylglyoxime: Contains two oxime groups but with a different carbon backbone.
Benzil dioxime: Another dioxime compound with a different aromatic structure.
Uniqueness: 2,4-Pentanedione dioxime is unique due to its specific structure that allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in applications requiring strong chelation and stability under various conditions .
Properties
CAS No. |
2157-56-4 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5- |
InChI Key |
WBRYLZHYOFBTPD-PEPZGXQESA-N |
SMILES |
CC(=NO)CC(=NO)C |
Isomeric SMILES |
C/C(=N/O)/C/C(=N\O)/C |
Canonical SMILES |
CC(=NO)CC(=NO)C |
Key on ui other cas no. |
2157-56-4 |
physical_description |
Solid; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pKa value of 2,4-Pentanedione dioxime and how does its structure influence its acid-base properties?
A1: The pKa value (first dissociation constant) of this compound (AADO) is 10.50 at a constant ionic strength (μ = 0.12). [] This indicates that AADO is a relatively weak acid. The structure of AADO, specifically the presence of the oxime groups (-C=NOH), influences its acidity. The oxime group can donate a proton, leading to the formation of the corresponding conjugate base. The electron-withdrawing nature of the carbonyl group adjacent to the oxime group in AADO can stabilize the negative charge on the conjugate base, thus increasing the acidity compared to a simple oxime.
Q2: How does the UV spectrum of bis-benzoylacetone dioximato-copper(II) change in the presence of acids and bases, and what does this reveal about the complex's structure?
A2: The UV spectrum of bis-benzoylacetone dioximato-copper(II) [Cu-(BADO)2; BADO = oxidized BADO] is significantly affected by the addition of acids like HCl or bases like triethylamine (TEA). [] This is attributed to the acid-base properties of the nitroso and oxime groups present in the complex. The spectral changes observed upon acid or base addition provide further evidence for the presence of both a nitroso group and hydrogen bonds within the Cu-(BADO*)2 complex. These findings highlight the dynamic nature of the complex and its sensitivity to changes in pH.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


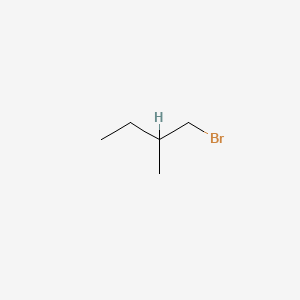

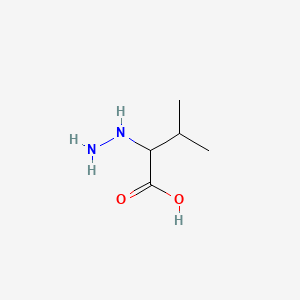
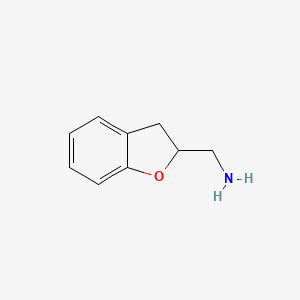
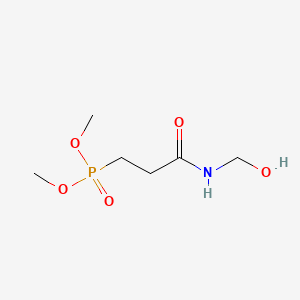

![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)
